molecular formula C26H17ClFN3O6 B14976904 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B14976904
M. Wt: 521.9 g/mol
InChI Key: UNZRQLRBRHUFFC-UHFFFAOYSA-N
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Description

The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide features a benzofuropyrimidine core fused with a benzodioxole moiety and an acetamide group substituted with a 4-chloro-2-fluorophenyl ring.

Properties

Molecular Formula

C26H17ClFN3O6

Molecular Weight

521.9 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-chloro-2-fluorophenyl)acetamide

InChI

InChI=1S/C26H17ClFN3O6/c27-15-6-7-18(17(28)10-15)29-22(32)12-30-23-16-3-1-2-4-19(16)37-24(23)25(33)31(26(30)34)11-14-5-8-20-21(9-14)36-13-35-20/h1-10H,11-13H2,(H,29,32)

InChI Key

UNZRQLRBRHUFFC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NC6=C(C=C(C=C6)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide typically involves multi-step organic reactions The synthetic route may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the construction of the benzofuro[3,2-d]pyrimidine core through cyclization reactionsIndustrial production methods would likely optimize these steps for higher yields and purity, employing advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the benzofuro[3,2-d]pyrimidine core could participate in hydrogen bonding and π-π interactions. These interactions may modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The target compound’s benzofuropyrimidine core distinguishes it from analogs with pyrazolo[3,4-d]pyrimidine (e.g., Example 83 in ) or pyridazinone backbones (e.g., ). These structural differences impact electronic properties and biological target specificity.

Table 1: Structural Comparison
Compound Name / ID Core Structure Position 3 Substituent Phenylacetamide Substituent Key Physical Properties
Target Compound Benzofuropyrimidine Benzo[d][1,3]dioxol-5-ylmethyl 4-chloro-2-fluorophenyl Not reported in evidence
2-[(3-Butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide Benzofuropyrimidine Butyl 3-chloro-4-fluorophenyl MP: 302–304°C; Mass: 571.198.8
N-(2-chloro-4-fluorophenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridazin-1(4H)-yl]acetamide Pyridazinone 3-Phenyl-1,2,4-oxadiazole 2-chloro-4-fluorophenyl Not reported

Key Observations :

  • Substituent Position Effects : The target’s 4-chloro-2-fluorophenyl group differs from the 3-chloro-4-fluorophenyl group in , which may alter steric hindrance and hydrogen-bonding interactions with biological targets.

Physicochemical and Pharmacokinetic Implications

  • Melting Points : The analog in has a high melting point (302–304°C), suggesting strong intermolecular forces and crystalline stability. The target compound may exhibit similar thermal stability due to its rigid benzofuropyrimidine core.
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 500 Da (based on analogs like and ), which may affect bioavailability under Lipinski’s rule of five.

Electronic and Steric Effects

  • DFT Studies : Comparative DFT analyses (e.g., ) highlight how substituent positions influence electron density and stability. The 4-chloro-2-fluorophenyl group in the target may stabilize negative charge distribution compared to 3-chloro-4-fluorophenyl in , affecting binding to hydrophobic pockets.

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